(3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride
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Overview
Description
(3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by its unique structure, which includes a pyrrole ring fused with a pyrrolidine ring, and a benzoyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride can be achieved through several synthetic routes. One common method involves the condensation of a suitable amine with a benzoyl chloride derivative, followed by cyclization to form the pyrrole ring. The reaction conditions typically include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
(3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions produce reduced forms of the compound with altered oxidation states .
Scientific Research Applications
(3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of (3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
(3aR,6aS)-2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole hydrochloride: This compound has a similar structure but with a p-tolyl group instead of a benzoyl group.
(3aR,6aS)-Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione: This compound lacks the benzoyl group and has a different substitution pattern on the pyrrole ring
Uniqueness
The uniqueness of (3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride lies in its specific substitution pattern and the presence of the benzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-phenylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c16-13(10-4-2-1-3-5-10)15-8-11-6-14-7-12(11)9-15;/h1-5,11-12,14H,6-9H2;1H/t11-,12+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGWQISAAKKEBF-IWKKHLOMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)C(=O)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN(C[C@@H]2CN1)C(=O)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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